molecular formula C9H6BrF3O2 B1272844 2-Bromo-4-(trifluoromethyl)phenylacetic acid CAS No. 518070-15-0

2-Bromo-4-(trifluoromethyl)phenylacetic acid

Cat. No. B1272844
CAS RN: 518070-15-0
M. Wt: 283.04 g/mol
InChI Key: VZOPDTMYQJUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring with a bromo and trifluoromethyl group attached at the 2nd and 4th positions, respectively, and an acetic acid group attached to the phenyl ring .


Physical And Chemical Properties Analysis

“2-Bromo-4-(trifluoromethyl)phenylacetic acid” is a solid substance at room temperature . It has a molecular weight of 283.04 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

2-Bromo-4-(trifluoromethyl)phenylacetic acid is utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its bromine atom is reactive and can be used for further functionalization, making it a valuable building block in the design of pharmaceuticals .

Agriculture: Development of Agrochemicals

In agriculture, this compound serves as an intermediate in the development of agrochemicals. Its structural motif is found in certain herbicides and pesticides, where the trifluoromethyl group often imparts enhanced biological activity .

Material Science: Creation of Advanced Polymers

The acid functionality of 2-Bromo-4-(trifluoromethyl)phenylacetic acid allows it to be incorporated into polymer chains, contributing to the creation of advanced materials with specific properties like increased resistance to degradation or altered electrical conductivity .

Environmental Science: Analytical Studies

This compound can be used in environmental science for analytical studies. It may serve as a standard or reference compound in the detection and quantification of related structures within environmental samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Bromo-4-(trifluoromethyl)phenylacetic acid is used in enzyme inhibition studies. The specific interactions of its functional groups with enzyme active sites can provide insights into enzyme mechanisms and aid in the design of inhibitors .

Pharmacology: Drug Metabolism Research

Pharmacologically, it can be employed in drug metabolism research to understand how drugs are processed in the body. Its metabolites can be studied to assess the impact of the trifluoromethyl group on metabolic stability and excretion .

Analytical Chemistry: Chromatographic Techniques

In analytical chemistry, 2-Bromo-4-(trifluoromethyl)phenylacetic acid can be used to develop and refine chromatographic techniques, aiding in the separation and analysis of complex mixtures .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is relevant for process optimization studies. Its reactivity and physical properties can be analyzed to improve the efficiency of chemical manufacturing processes .

Safety and Hazards

“2-Bromo-4-(trifluoromethyl)phenylacetic acid” is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that similar compounds can undergo reactions such as diolefination . This involves the addition of two olefin (alkene) groups to a molecule, which can significantly alter its chemical behavior and interactions with biological targets.

Biochemical Pathways

Related compounds have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid might be involved in similar biochemical transformations.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes.

properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPDTMYQJUIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380926
Record name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)phenylacetic acid

CAS RN

518070-15-0
Record name 2-Bromo-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.